molecular formula C9H12N2 B2758396 1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1176415-50-1

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No. B2758396
CAS RN: 1176415-50-1
M. Wt: 148.209
InChI Key: CKYIOAJSFVJANT-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine (MTSN) is a heterocyclic compound that has shown potential in scientific research applications. MTSN is a bicyclic nitrogen-containing organic compound that is synthesized from 1,2,3,4-tetrahydro-2-naphthol and ethyl isocyanate.

Scientific Research Applications

Synthesis and Chemical Modification

  • 1,2,3,4-tetrahydro-2,6-naphthyridine has been synthesized through a six-step reaction starting from 2-methylpyrazine. This synthesis process includes steps like condensation, elimination, and addition with amine, and has been confirmed through various analytical methods (Teng, 2010).

  • Chemical modification of pyridine derivatives has led to the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs. This process involved condensation and subsequent chemical transformations (Shiozawa et al., 1984).

Reactivity and Derivative Formation

  • Studies on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines revealed insights into monosubstitution, disubstitution, and unexpected rearrangement processes. These findings contribute to understanding the chemical behavior of such compounds (Sirakanyan et al., 2014).

Asymmetric Hydrogenation

  • Asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes has been developed. This method provides an approach to prepare chiral heterocyclic building blocks with high efficiency (Ma et al., 2016).

  • A metal-free hydrogenation method using borane-catalyzed reactions was successful for 2,7-disubstituted 1,8-naphthyridines, achieving significant yields and enantioselectivity (Wang et al., 2016).

Synthesis of Novel Derivatives

  • New heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine have been developed, contributing to the diversity of naphthyridine derivatives (Sirakanyan et al., 2013).

  • A three-component reaction forming dihydro 2,7-naphthyridine-1-ones has been established, showcasing a versatile approach to synthesize naphthyridone analogs of natural products (Sellstedt & Almqvist, 2011).

  • Innovative synthesis of highly functionalized [1,6]-naphthyridines in aqueous medium demonstrates a catalyst-free, eco-friendly approach to these compounds (Mukhopadhyay et al., 2011).

Additional Applications and Studies

  • Research on the N-alkylation of 1,2,3,4-tetrahydro-5-methyl-1,6-naphthyridine offers insights into the peculiar behavior of these compounds in ultraviolet spectrum and alkylation methods (Kobayashi et al., 1976).

  • Studies on the synthesis of nitrogen-containing compounds, including naphthyridines, shed light on their potential applications and chemical properties (Hamada et al., 1971).

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-9-6-10-4-2-8(9)3-5-11-7/h2,4,6-7,11H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIOAJSFVJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1176415-50-1
Record name 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine
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